Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 2-benzyl-6-azauracil, this molecule has demonstrated notable biological activities, including anticoccidial and aldose reductase inhibitory properties. This document will delve into the nuanced aspects of its chemical structure, explore synthetic strategies with a focus on regioselectivity, and provide a detailed account of its physicochemical properties and spectroscopic characterization. Furthermore, we will examine the mechanistic underpinnings of its biological functions, offering insights for researchers in drug discovery and development. This guide is intended to be a thorough resource, amalgamating established knowledge with practical, field-proven insights.
Introduction: The Chemical and Biological Landscape of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione
The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, the 1,2,4-triazine-3,5(2H,4H)-dione core, a structural analog of the pyrimidine uracil, has been a focal point of research. The introduction of a benzyl group at the N2 position of this heterocyclic core yields 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, a compound that has shown promise as both an anticoccidial agent and an inhibitor of aldose reductase.[2]
Coccidiosis, a parasitic disease of the intestinal tract in animals, and the complications of diabetes, linked to the activity of aldose reductase, represent significant challenges in veterinary and human medicine, respectively. The dual activity of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione makes it a compelling subject for further investigation and development. This guide aims to provide a detailed technical foundation for researchers working with this and related compounds.
Elucidation of the Chemical Structure
The definitive structure of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is characterized by a benzyl group covalently bonded to the nitrogen atom at the second position of the 1,2,4-triazine-3,5(2H,4H)-dione ring. The IUPAC name for this compound is 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.
graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
A [label=""];
B [label=""];
C [label=""];
D [label=""];
E [label=""];
F [label=""];
G [label=""];
H [label=""];
I [label=""];
J [label=""];
K [label=""];
L [label=""];
M [label=""];
N [label=""];
O [label=""];
P [label=""];
Q [label=""];
R [label=""];
S [label=""];
T [label=""];
U [label=""];
V [label=""];
W [label=""];
X [label=""];
Y [label=""];
Z [label=""];
AA [label=""];
BB [label=""];
CC [label=""];
DD [label=""];
EE [label=""];
FF [label=""];
GG [label=""];
HH [label=""];
II [label=""];
JJ [label=""];
KK [label=""];
LL [label=""];
MM [label=""];
NN [label=""];
OO [label=""];
PP [label=""];
QQ [label=""];
RR [label=""];
SS [label=""];
TT [label=""];
UU [label=""];
VV [label=""];
WW [label=""];
XX [label=""];
YY [label=""];
ZZ [label=""];
a [label="N", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"];
b [label="N", pos="1,1.5!", color="#EA4335", fontcolor="#FFFFFF"];
c [label="C", pos="2,1!", color="#4285F4", fontcolor="#FFFFFF"];
d [label="C", pos="2,0!", color="#4285F4", fontcolor="#FFFFFF"];
e [label="N", pos="1,-0.5!", color="#EA4335", fontcolor="#FFFFFF"];
f [label="C", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"];
g [label="O", pos="3,1.5!", color="#FBBC05", fontcolor="#202124"];
h [label="O", pos="-1,0!", color="#FBBC05", fontcolor="#202124"];
i [label="H", pos="2.5,-0.25!", color="#34A853", fontcolor="#FFFFFF"];
j [label="C", pos="-1,2!", color="#4285F4", fontcolor="#FFFFFF"];
k [label="H", pos="-1.5,1.75!", color="#34A853", fontcolor="#FFFFFF"];
l [label="H", pos="-1.5,2.5!", color="#34A853", fontcolor="#FFFFFF"];
m [label="C", pos="-0.5,3!", color="#4285F4", fontcolor="#FFFFFF"];
n [label="C", pos="0.5,3.5!", color="#4285F4", fontcolor="#FFFFFF"];
o [label="C", pos="0.5,4.5!", color="#4285F4", fontcolor="#FFFFFF"];
p [label="C", pos="-0.5,5!", color="#4285F4", fontcolor="#FFFFFF"];
q [label="C", pos="-1.5,4.5!", color="#4285F4", fontcolor="#FFFFFF"];
r [label="C", pos="-1.5,3.5!", color="#4285F4", fontcolor="#FFFFFF"];
s [label="H", pos="1,3.25!", color="#34A853", fontcolor="#FFFFFF"];
t [label="H", pos="1,4.75!", color="#34A853", fontcolor="#FFFFFF"];
u [label="H", pos="-0.5,5.5!", color="#34A853", fontcolor="#FFFFFF"];
v [label="H", pos="-2,4.75!", color="#34A853", fontcolor="#FFFFFF"];
w [label="H", pos="-2,3.25!", color="#34A853", fontcolor="#FFFFFF"];
x [label="H", pos="1,-1!", color="#34A853", fontcolor="#FFFFFF"];
a -- b [color="#5F6368"];
b -- c [color="#5F6368"];
c -- d [color="#5F6368"];
d -- e [color="#5F6368"];
e -- f [color="#5F6368"];
f -- a [color="#5F6368"];
c -- g [style=filled, color="#5F6368"];
f -- h [style=filled, color="#5F6368"];
d -- i [color="#5F6368"];
a -- j [color="#5F6368"];
j -- k [color="#5F6368"];
j -- l [color="#5F6368"];
j -- m [color="#5F6368"];
m -- n [color="#5F6368"];
n -- o [color="#5F6368"];
o -- p [color="#5F6368"];
p -- q [color="#5F6368"];
q -- r [color="#5F6368"];
r -- m [color="#5F6368"];
n -- s [color="#5F6368"];
o -- t [color="#5F6368"];
p -- u [color="#5F6368"];
q -- v [color="#5F6368"];
r -- w [color="#5F6368"];
e -- x [color="#5F6368"];
}
Caption: General workflow for the synthesis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.
***
Strategies for Regioselective N2-Benzylation
Achieving regioselective N2-benzylation is a key challenge. Several strategies can be employed to favor the formation of the 2-benzyl isomer over the 4-benzyl isomer:
-
Protecting Group Chemistry: The use of a protecting group on the N4 position of the 6-azauracil ring prior to benzylation can direct the substitution to the N2 position. Subsequent deprotection would yield the desired product.
-
Reaction Condition Optimization: Systematic variation of the base, solvent, temperature, and reaction time can influence the N2/N4 product ratio. Less polar solvents and bulkier bases may favor N2-alkylation due to steric hindrance around the N4 position.
-
Alternative Synthetic Routes: A multi-step synthesis starting from a different precursor, where the benzyl group is introduced at an earlier stage, could provide a more controlled route to the desired isomer. For example, the cyclization of a pre-benzylated semicarbazone derivative with a suitable dicarbonyl compound can be a viable approach.[3]
Experimental Protocol: Benzylation of 6-Azauracil (Illustrative)
The following protocol is based on the method described by Hwang et al. (2017) for the synthesis of benzylated 6-azauracil derivatives and is expected to yield a mixture of products requiring chromatographic separation.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in dry acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate (1.0-2.0 eq) and a catalytic amount of 18-crown-6-ether (0.1 eq) to the solution.
-
Benzylation: Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 2-benzyl, 4-benzyl, and 2,4-dibenzyl isomers.
Physicochemical and Spectroscopic Properties
| Property | 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione[2] | 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione (Predicted/Inferred) |
| Molecular Formula | C₁₀H₉N₃O₂ | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol | 203.20 g/mol |
| Appearance | White crystalline solid | Expected to be a solid |
| Melting Point | 118-119 °C | Not available |
| Solubility | Soluble in methanol, dichloromethane | Expected to be soluble in common organic solvents |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione and for distinguishing it from its isomers.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the methylene protons and multiplets for the aromatic protons) and a singlet for the C6-H of the triazine ring. A key distinguishing feature between the 2-benzyl and 4-benzyl isomers lies in the chemical shift of the methylene protons. In the 2,4-dibenzyl derivative, the methylene protons at the N2 position are observed at a downfield shift (δ 5.10 ppm) compared to those at the N4 position (δ 5.07 ppm).[2] A similar trend is expected for the monosubstituted isomers.
-
¹³C-NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (C3 and C5), the C6 carbon of the triazine ring, and the carbons of the benzyl group. The chemical shift of the methylene carbon is a critical diagnostic peak. For the 2,4-dibenzyl derivative, the N2-methylene carbon appears significantly downfield (δ 55.40 ppm) compared to the N4-methylene carbon (δ 43.94 ppm).[2] This substantial difference allows for unambiguous assignment of the substitution pattern.
The IR spectrum of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and methylene groups, and C=N and N-H stretching vibrations. The IR spectrum of the 4-benzyl isomer shows strong carbonyl absorption at 1727 cm⁻¹.[2]
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the 4-benzyl isomer shows a molecular ion peak (M⁺) at m/z 203.[2] A similar molecular ion peak is expected for the 2-benzyl isomer. The fragmentation pattern can provide further structural information.
Biological Activities and Mechanisms of Action
2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione has been identified as having potential therapeutic applications as an anticoccidial agent and an aldose reductase inhibitor.[2]
Anticoccidial Activity
Triazine-based compounds are known to be effective against various protozoan parasites, including those responsible for coccidiosis. While the precise mechanism of action for many triazines is not fully elucidated, they are believed to interfere with the parasite's metabolic pathways.[5] Some triazines are known to target both the sexual and asexual life stages of the protozoa.[5] For other triazine derivatives like diclazuril, it is thought to be a nucleoside analogue that may interfere with nucleic acid synthesis.[6] It is plausible that 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione exerts its anticoccidial effect through a similar mechanism, potentially by inhibiting essential enzymes in the parasite's pyrimidine biosynthesis pathway.
```dot
digraph "Anticoccidial_Mechanism" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B [label="Protozoan Parasite (Coccidia)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Inhibition of Pyrimidine Biosynthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="Disruption of Nucleic Acid Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Inhibition of Parasite Growth and Replication", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B [label="Enters"];
B -> C [label="Metabolic Pathway"];
A -> C [label="Inhibits", style=dashed, color="#EA4335"];
C -> D [label="Leads to"];
D -> E [label="Results in"];
}
Caption: Mechanism of aldose reductase inhibition.
***
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a molecule with demonstrated biological potential, particularly in the areas of antiparasitic and antidiabetic research. The primary challenge in its utilization lies in the development of a regioselective synthesis that can produce the N2-isomer in high yield, avoiding the formation of isomeric byproducts. Future research should focus on optimizing synthetic methodologies, including the exploration of protecting group strategies and novel catalytic systems.
Furthermore, a more in-depth investigation into the mechanisms of action is warranted. For its anticoccidial properties, identifying the specific parasitic enzyme(s) inhibited by this compound would be a significant advancement. In the context of aldose reductase inhibition, detailed kinetic studies and co-crystallization with the enzyme would provide valuable insights into its binding mode and aid in the design of more potent inhibitors.
The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives.
References
- Review of triazine antiprotozoal drugs used in veterinary medicine. (URL not available)
-
Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924. [Link]
- Anticoccidial drugs of the livestock industry. (URL not available)
- Discovery of Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as the Potential Inhibitors of Aldo-Keto Reductases (AKR1B1 & AKRB10): Potential Lead Molecules for Treatment of Colon Cancer. (URL not available)
-
Mavel, S., Coudert, P., Albuisson, E., Duroux, E., Bastide, P., Couquelet, J., Tronche, P., & Rubat, C. (1992). Synthesis and aldose reductase inhibitory activity of triazine derivatives possessing acetic acid group. Chemical & Pharmaceutical Bulletin, 40(6), 1411–1414. [Link]
- Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. (URL not available)
-
SYNTHESIS OF I-BENZYL-6-AZAURACIL DERIVATIVES, CHLORINATED IN THE NUCLEUS. (1980). Collection of Czechoslovak Chemical Communications, 45(11), 3023-3028. [Link]
-
Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. PubMed, 29117129. [Link]
-
Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. (1977). Journal of Medicinal Chemistry, 20(4), 475–483. [Link]
-
Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains. (1981). Journal of Medicinal Chemistry, 24(11), 1337–1342. [Link]
- Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains. (URL not available)
-
Anticoccidial activity of an azauracil derivative. (2009). Parasitology, 68(2), 165–175. [Link]
-
Mylari, B. L., Miller, M. W., Howes, H. L., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogs in chemotherapy. Journal of Medicinal Chemistry, 20(4), 475–483. [Link]
-
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2015). Journal of Medicinal Chemistry, 58(17), 6926–6938. [Link]
- Potential aldose reductase inhibitors: 1,2,4-triazolidine-3,5-diones and 2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione. (URL not available)
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(7), 1541-1551. [Link]
- Synthesis and Biological Activities of 1,2,4-Triazine Deriv
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (URL not available)
- 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (URL not available)
-
The organophotocatalytic trifluoromethylation of 6-azauracils. (2025). Organic & Biomolecular Chemistry, 23(15), 3624-3628. [Link]
- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]
- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
- Industrial Phase-Transfer C
- Protecting Groups. (URL not available)
- Strategies for Protecting and Manipulating Triazine Deriv
- Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. (URL not available)
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
-
STUDY OF THE CONDITIONS OF RIBOSIDATION OF 6-AZAURACIL. (1963). Folia Microbiologica, 8(5), 304–307. [Link]
-
6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. (1992). Current Genetics, 22(1), 9–11. [Link]
- New 6-Azauracil Deriv
- Synthesis of Nitrogen Functional Derivatives of 5-substituted-6-azauracil as one of the Four Nucleobases in the Nucleic Acid of. (URL not available)
- Benzyl -6-(thio and alkyl or aryl thio)
-
Differential Inhibitors of Aldose Reductase. (2022). Encyclopedia, 2(2), 850-865. [Link]
- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (URL not available)
- Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Deriv
- 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINE DERIV
- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Deriv
- 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione. (URL not available)
Sources